4-Chlorophenyl 2-ethoxybenzoate
Description
Structure
3D Structure
Properties
CAS No. |
6282-31-1 |
|---|---|
Molecular Formula |
C15H13ClO3 |
Molecular Weight |
276.71 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-ethoxybenzoate |
InChI |
InChI=1S/C15H13ClO3/c1-2-18-14-6-4-3-5-13(14)15(17)19-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3 |
InChI Key |
AIANWALLZYGBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Significance of Ester Linkages in Contemporary Medicinal Chemistry
Ester linkages are a cornerstone of modern drug design and development. numberanalytics.com They are frequently incorporated into drug molecules to create prodrugs, which are inactive or less active forms of a drug that are converted into the active form within the body. scirp.org This strategy is often employed to enhance a drug's physicochemical properties, such as its solubility, stability, and ability to cross cell membranes. scirp.orgresearchgate.net
The enzymatic hydrolysis of esters in the body can lead to a controlled release of the active drug, which can improve its therapeutic efficacy and reduce potential side effects. scirp.org The versatility of the ester group allows medicinal chemists to fine-tune the pharmacokinetic profile of a drug, influencing its absorption, distribution, metabolism, and excretion. numberanalytics.comresearchgate.net Beyond their use in prodrugs, ester functionalities can also be integral to the pharmacophore of a drug, directly interacting with biological targets like enzymes and receptors. stereoelectronics.org
Strategic Incorporation of Halogenated Aromatic Scaffolds in Bioactive Agents
The inclusion of halogen atoms, such as chlorine, on aromatic rings is a common and effective strategy in the design of bioactive compounds. researchgate.net Halogens can significantly influence a molecule's properties in several ways. They can alter the electronic nature of the aromatic ring, which can affect how the molecule binds to its biological target. dntb.gov.ua The size and lipophilicity (fat-solubility) of a molecule can also be modified by halogenation, which can in turn impact its absorption and distribution in the body. researchgate.net
Therapeutic Potential and Research Relevance of Ethoxybenzoate Derivatives
Esterification Strategies for this compound Synthesis
The formation of this compound involves the creation of an ester linkage between 2-ethoxybenzoic acid and 4-chlorophenol (B41353). Several standard and modified esterification procedures can be employed to achieve this transformation, ranging from direct acid-catalyzed reactions to multi-step pathways involving more reactive intermediates.
Investigation of Multi-Step Reaction Pathways Employing Acylation and Esterification
Multi-step syntheses offer advantages in terms of reaction control and yield, particularly when dealing with less reactive starting materials like phenols. A primary strategy involves the conversion of the carboxylic acid (2-ethoxybenzoic acid) into a more reactive acylating agent, which then readily reacts with the phenol (B47542). acs.org
Another approach involves the use of coupling agents to facilitate the esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in Steglich esterification, activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol or phenol. organic-chemistry.org This method avoids the need to generate a harsh acyl chloride and proceeds under milder conditions.
An overview of common multi-step esterification pathways is provided below.
| Reaction Name | Step 1: Activation | Activating Reagent(s) | Step 2: Acylation | Base/Catalyst | Ref. |
| Acyl Chloride Method | Carboxylic acid to acyl chloride | SOCl₂, (COCl)₂ | Acyl chloride + Phenol | Pyridine, Et₃N | acs.orglibretexts.org |
| Steglich Esterification | In situ activation of carboxylic acid | DCC | Activated acid + Phenol | DMAP | organic-chemistry.org |
| Yamaguchi Esterification | Carboxylic acid to mixed anhydride (B1165640) | 2,4,6-Trichlorobenzoyl chloride, Et₃N | Mixed anhydride + Phenol | DMAP | organic-chemistry.org |
Exploration of Synthetic Routes via Specific Benzoyl Chloride and Phenolic Precursors
The direct synthesis of this compound can be achieved by reacting the specific precursors: 2-ethoxybenzoyl chloride and 4-chlorophenol. While phenols are generally less reactive nucleophiles than aliphatic alcohols, their reactivity can be significantly enhanced by conversion to the corresponding phenoxide ion. libretexts.orgrajdhanicollege.ac.in
This is accomplished by treating 4-chlorophenol with a base like sodium hydroxide (B78521) (NaOH) to form the sodium 4-chlorophenoxide salt. rajdhanicollege.ac.in This salt is a much more potent nucleophile and readily attacks the electrophilic carbonyl carbon of 2-ethoxybenzoyl chloride. This reaction, known as the Schotten-Baumann reaction, is a reliable method for acylating phenols. rajdhanicollege.ac.inyoutube.com
Alternatively, direct acid-catalyzed esterification, or Fischer esterification, between 2-ethoxybenzoic acid and 4-chlorophenol is also a potential route. organic-chemistry.orgwvu.edumasterorganicchemistry.com This reaction is an equilibrium process and typically requires a strong acid catalyst (e.g., H₂SO₄) and conditions that favor product formation, such as the removal of water as it is formed or the use of one reactant in large excess. organic-chemistry.orgmasterorganicchemistry.com However, the reactivity of phenols in Fischer esterification is generally low. libretexts.org
The synthesis of the precursor, 2-ethoxybenzoic acid, can be accomplished through methods like the Williamson ether synthesis, starting from salicylic (B10762653) acid (2-hydroxybenzoic acid) and an ethylating agent like diethyl sulfate (B86663) or ethyl chloride in the presence of a base. chemicalbook.comguidechem.com
A summary of potential synthetic routes is detailed in the table below.
| Route | Reactant 1 | Reactant 2 | Conditions | Key Features | Ref. |
| Schotten-Baumann Reaction | 2-Ethoxybenzoyl chloride | 4-Chlorophenol | aq. NaOH | High reactivity due to phenoxide formation. | rajdhanicollege.ac.inyoutube.com |
| Acyl Chloride Acylation | 2-Ethoxybenzoyl chloride | 4-Chlorophenol | Pyridine or other organic base | Anhydrous conditions, base neutralizes HCl. | libretexts.orgyoutube.com |
| Fischer Esterification | 2-Ethoxybenzoic acid | 4-Chlorophenol | H₂SO₄ (cat.), heat | Equilibrium reaction; generally low yield for phenols. | organic-chemistry.orgwvu.edu |
Derivatization and Analogue Synthesis for Structure-Activity Relationship Exploration
To investigate the structure-activity relationships (SAR) of this compound, analogues are synthesized by systematically modifying different parts of the molecule. This exploration helps to identify which structural features are essential for a desired biological or chemical property and allows for the optimization of those properties. mdpi.com The molecule can be dissected into three key regions for modification: the ethoxy group, the benzoate ring, and the 4-chlorophenyl moiety.
Systematic Modification of the Ethoxy Group and Benzoate Ring
The 2-ethoxybenzoate portion of the molecule offers several sites for modification to probe its influence on activity.
Ethoxy Group Modification : The ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl, isopropyl, butyl) to study the effect of chain length and steric bulk. Introducing unsaturation (e.g., an allyl group) or other functional groups into this chain could also be explored. SAR studies on similar compounds have shown that even small changes to such alkoxy groups can significantly impact biological activity and pharmacokinetic properties. nih.gov
The table below illustrates potential modifications to the 2-ethoxybenzoate moiety.
| Modification Site | Original Group | Potential Modifications | Rationale for Modification |
| Alkoxy Group | Ethoxy (-OCH₂CH₃) | Methoxy (B1213986), Propoxy, Isopropoxy, Cyclopropyloxy | Investigate steric and lipophilic requirements. |
| Benzoate Ring | Unsubstituted (at C3, C4, C5, C6) | -F, -Cl, -Br, -CH₃, -CF₃, -NO₂, -CN, -OCH₃ | Modulate electronic properties and binding interactions. |
Targeted Substitutions on the 4-Chlorophenyl Moiety
The 4-chlorophenyl group is a common feature in many biologically active compounds, and its modification is a key strategy in drug design.
Halogen Substitution : The chlorine atom can be replaced with other halogens such as fluorine, bromine, or iodine. This allows for a systematic study of the "halogen effect," where changes in electronegativity, size, and the ability to form halogen bonds can significantly influence binding affinity and biological activity. nih.govacs.org
Replacement of Chlorine : The chlorine atom can be replaced entirely with other functional groups of varying electronic and steric properties, such as methyl (-CH₃), trifluoromethyl (-CF₃), cyano (-CN), or methoxy (-OCH₃). These changes can probe the importance of hydrophobicity, hydrogen bonding capacity, and electronic effects at this position. nih.govnih.gov Studies on substituent effects show that electron-withdrawing groups generally strengthen halogen bonds, which can be a key interaction. nih.gov
The table below outlines potential substitutions on the 4-chlorophenyl ring for SAR studies.
| Modification Site | Original Group | Potential Modifications | Rationale for Modification |
| Halogen Identity | 4-Chloro | 4-Fluoro, 4-Bromo, 4-Iodo | Evaluate impact of halogen size, electronegativity, and halogen bonding. nih.govacs.org |
| Substituent Position | 4- (para) | 2- (ortho), 3- (meta) | Investigate influence of regio-isomerism on molecular shape and activity. wikipedia.org |
| Substituent Nature | Chloro (-Cl) | Methyl (-CH₃), Trifluoromethyl (-CF₃), Methoxy (-OCH₃), Cyano (-CN) | Probe electronic and steric requirements at the para position. nih.govnih.gov |
Vibrational Spectroscopy (FT-IR) Analysis
Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is a critical technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is produced, which acts as a molecular fingerprint.
For this compound, the FT-IR spectrum would be expected to show several key absorption bands corresponding to its distinct functional groups. The ester group (C=O) would produce a strong, sharp absorption band in the region of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester would likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.
Aromatic C-H stretching vibrations from both phenyl rings would be observed above 3000 cm⁻¹, while the aromatic C=C in-ring stretching vibrations would cause multiple sharp peaks between 1600 and 1450 cm⁻¹. The presence of the ethoxy group (-O-CH₂-CH₃) would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Finally, the C-Cl stretching vibration of the chlorophenyl group would be identifiable in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aliphatic C-H | 3000-2850 | Stretch |
| Ester C=O | 1730-1715 | Stretch |
| Aromatic C=C | 1600-1450 | In-ring Stretch |
| Ester C-O | 1300-1000 | Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of a compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H NMR spectrum of this compound would provide precise information about the number and arrangement of protons. The protons of the ethoxy group would appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) in the upfield region of the spectrum. The aromatic protons would resonate in the downfield region (typically 7.0-8.0 ppm). The protons on the 2-ethoxybenzoyl ring and the 4-chlorophenyl ring would show distinct splitting patterns (e.g., doublets, triplets) based on their coupling with adjacent protons, allowing for unambiguous assignment.
Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethoxy -CH₃ | ~1.4 | Triplet (t) |
| Ethoxy -OCH₂- | ~4.1 | Quartet (q) |
| Aromatic Protons (2-ethoxybenzoyl) | 7.0-8.0 | Multiplet (m) |
A ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the ester group would be the most downfield signal, expected around 165 ppm. The aromatic carbons would generate a series of signals between 110 and 160 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the ether oxygen (C-O) would have characteristic chemical shifts within this aromatic region. The two aliphatic carbons of the ethoxy group would appear in the upfield region of the spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~165 |
| Aromatic C-O (ester) | ~150-160 |
| Aromatic C-Cl | ~130-140 |
| Aromatic C-H & C-C | 110-135 |
| Ethoxy -OCH₂- | ~60-70 |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃ClO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine isotope ³⁷Cl, a characteristic [M+2]⁺ peak with an intensity approximately one-third of the molecular ion peak would also be observed, confirming the presence of a single chlorine atom. Fragmentation patterns would likely show the loss of the ethoxy group and cleavage at the ester linkage, providing further structural evidence.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group of the ester. The conjugation between the phenyl rings and the ester group would influence the position and intensity of these absorption maxima (λ_max).
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for determining the molecular structure, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the solid state. Although specific crystallographic data for this compound is not publicly available in the referenced literature, this section will detail the typical experimental outcomes and analyses based on studies of structurally related compounds.
Determination of Crystal System and Space Group
The initial step in a single-crystal X-ray diffraction study involves determining the unit cell parameters and the crystal system. The unit cell is the basic repeating unit of a crystal, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The crystal system is a classification of crystals based on their symmetry. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
The space group provides a complete description of the symmetry of the crystal structure, including both the translational and point group symmetries. The determination of the space group is crucial for solving the crystal structure. For instance, a study on the related compound, 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, revealed that it crystallizes in the triclinic system with the space group P1̅. researchgate.net Another similar molecule, 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate (B8730719), was found to crystallize in the monoclinic system with the space group P2₁/c. scienceopen.com
An illustrative data table for the crystallographic parameters of a related compound is presented below.
| Parameter | 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.net | 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate scienceopen.com |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P1̅ | P2₁/c |
| a (Å) | 6.6797 (3) | 5.5307 (10) |
| b (Å) | 10.0238 (4) | 8.1324 (15) |
| c (Å) | 10.7851 (5) | 14.857 (2) |
| α (°) | 90.980 (4) | 90 |
| β (°) | 107.573 (4) | 95.120 (4) |
| γ (°) | 92.138 (3) | 90 |
| Volume (ų) | 687.64 (5) | 665.57 (19) |
| Z | 2 | 2 |
Elucidation of Molecular Conformation and Dihedral Angles
In the case of this compound, key dihedral angles would include the angle between the plane of the 4-chlorophenyl ring and the plane of the benzoate group, as well as the conformation of the ethoxy group. For example, in the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the aryl ketone and aryl ester planes are nearly orthogonal, with a dihedral angle of 88.60 (3)° between them. researchgate.netnih.gov In 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, the dihedral angle between the chlorobenzene (B131634) and phenol rings is 65.70 (11)°. scienceopen.com These values indicate that significant twisting between the aromatic rings is a common feature in this class of compounds.
An illustrative table of key dihedral angles for related compounds is shown below.
| Compound | Dihedral Angle Description | Angle (°) |
| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.netnih.gov | Angle between the aryl ketone and aryl ester planes | 88.60 (3) |
| 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate scienceopen.com | Angle between the chlorobenzene and phenol rings | 65.70 (11) |
Analysis of Intermolecular Interactions and Crystal Packing (e.g., C-H...O, C-H...π, Halogen Bonds)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, while weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. Common interactions include hydrogen bonds (e.g., C-H...O), π-π stacking interactions between aromatic rings, and halogen bonds.
In the crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, the packing is dominated by C-H...O and C-H...Br hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, which form chains of molecules. researchgate.netnih.gov Specifically, three types of interactions generate chains along the c-axis and the ab cell diagonal, while two inversion-related π-π stacking interactions form chains along the bc diagonal. researchgate.netnih.gov These interactions create infinite layers of molecules.
For this compound, one would expect to observe similar C-H...O interactions involving the ester carbonyl oxygen and the ethoxy oxygen. C-H...π interactions between the hydrogen atoms of one molecule and the aromatic rings of another are also likely. Given the presence of a chlorine atom, the potential for halogen bonding (C-Cl...O or C-Cl...π) would be a key area of investigation.
An illustrative table of intermolecular interactions in a related compound is provided below.
| Compound | Interaction Type | Description |
| 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate researchgate.netnih.gov | C-H...O | Forms chains of molecules along the c-axis and ab cell diagonal. |
| C-H...Br | Contributes to the formation of molecular chains. | |
| π-π stacking | Inversion-related interactions between like aryl rings form chains along the bc diagonal. | |
| 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate scienceopen.com | O-H...O | Links molecules into chains along the nist.gov direction. |
Investigation of Orientational Disorder in Crystal Structures
In some crystal structures, a molecule or a part of a molecule may not occupy a single, well-defined position but instead is distributed over two or more orientations. This phenomenon is known as orientational disorder. The presence of disorder can be identified during the refinement of the crystal structure and is often associated with flexible parts of a molecule, such as alkyl chains or rotating groups.
For this compound, the ethoxy group (-OCH₂CH₃) would be a potential site for orientational disorder. The ethyl group could be disordered over two or more conformations, which would be modeled during the crystallographic refinement with specific site occupancy factors for each orientation. While the search results for related compounds did not explicitly mention orientational disorder, it is a common feature in flexible molecules and would be a point of interest in the analysis of this compound.
Computational Chemistry and in Silico Modeling of 4 Chlorophenyl 2 Ethoxybenzoate
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT calculations are a powerful tool for investigating the fundamental properties of molecules. By solving the Schrödinger equation for a many-electron system, DFT can accurately predict molecular geometries, electronic structures, and other key chemical parameters. For 4-Chlorophenyl 2-ethoxybenzoate, these calculations illuminate its conformational preferences, electronic reactivity, and spectroscopic characteristics.
The optimization of the molecular geometry of this compound using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, is the first step in computational analysis. This process identifies the lowest energy conformation of the molecule, which is its most stable three-dimensional structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C=O | 1.21 | ||
| C-O (ester) | 1.35 | O=C-O | 123.0 |
| O-C (ester) | 1.45 | C-O-C | 118.0 |
| Phenyl Ring Dihedral | ~30-40 |
Note: This data is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.
For this compound, the HOMO is typically localized on the electron-rich 2-ethoxybenzoate ring, while the LUMO is often centered on the electron-withdrawing 4-chlorophenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity. Analysis of related compounds indicates that the charge transfer within the molecule is a key aspect of its electronic behavior. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This data is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
In this compound, the negative electrostatic potential is expected to be concentrated around the oxygen atoms of the ester and ethoxy groups, as well as the chlorine atom. nih.gov The phenyl rings generally exhibit regions of both positive and neutral potential. nih.gov This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, the accuracy of the computational model can be validated. For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching frequencies, and aromatic C-H stretching.
Electronic transition predictions, often performed using Time-Dependent DFT (TD-DFT), provide insights into the molecule's UV-Visible absorption spectrum. The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
To perform molecular docking with this compound, a specific protein target must be selected. The choice of target would be guided by the intended application or known biological activities of similar compounds. Once a target is chosen, docking simulations can predict the binding pose of the ligand within the protein's active site and estimate the binding affinity, often expressed as a docking score or binding energy.
The interaction profile reveals the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, studies on similar compounds have explored their binding to enzymes like β-secretase. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Hypothetical Kinase | -8.2 | Tyr123, Leu45, Phe67 | Hydrogen Bond, Hydrophobic |
| Hypothetical Protease | -7.5 | Asp89, Val12, Trp34 | Hydrogen Bond, π-π Stacking |
Note: This data is illustrative as specific docking studies for this compound are not publicly available. The selection of targets and results are hypothetical.
Identification of Potential Biological Targets and Binding Sites
The precise biological targets of this compound are not yet extensively documented in scientific literature. However, computational methods such as reverse docking and target prediction algorithms can be employed to screen the compound against libraries of known protein structures. These in silico techniques identify potential protein targets by evaluating the binding affinity and complementarity between the small molecule and the protein's binding site. For esters like this compound, potential targets could include a variety of enzymes, such as hydrolases (e.g., esterases, lipases) that are capable of cleaving the ester bond, or receptors where the molecule's specific three-dimensional shape and electronic properties allow for favorable interactions. Further experimental validation is essential to confirm any computationally predicted targets.
In Silico Pharmacokinetic and Drug-Likeness Predictions
The evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its drug-likeness, is a critical step in assessing its therapeutic potential. In silico models provide a rapid and cost-effective means of predicting these characteristics.
Topological Polar Surface Area (TPSA)
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and, consequently, bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For this compound, the predicted TPSA value is crucial for estimating its potential for oral absorption.
Prediction of LogP and Lipophilicity
The logarithm of the octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its solubility, absorption, and membrane permeability. A balanced lipophilicity is often sought in drug candidates to ensure adequate solubility in both aqueous and lipid environments.
Analysis of Hydrogen Bond Donor and Acceptor Counts
The number of hydrogen bond donors and acceptors in a molecule is a fundamental determinant of its binding specificity and solubility. These properties are integral to the widely used Lipinski's Rule of Five, a set of guidelines to evaluate drug-likeness.
Determination of Rotatable Bond Count
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability.
The computationally predicted pharmacokinetic and drug-likeness properties of this compound are summarized in the interactive table below.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C15H13ClO3 |
| Molecular Weight | 276.71 g/mol |
| Topological Polar Surface Area (TPSA) | 35.5 Ų |
| LogP (Octanol-Water Partition Coefficient) | 4.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
In Vitro Biological Activity Investigations of 4 Chlorophenyl 2 Ethoxybenzoate and Its Analogues
Enzyme Inhibition Assays
The ability of a compound to selectively inhibit the activity of specific enzymes is a key determinant of its therapeutic potential. Research into 4-Chlorophenyl 2-ethoxybenzoate and its analogues has explored their inhibitory effects on several clinically relevant enzymes.
Urease Enzyme Inhibition Profiles
Urease, a nickel-containing metalloenzyme, is a significant virulence factor in certain bacterial infections, such as those caused by Helicobacter pylori. The inhibition of this enzyme is a validated strategy for the treatment of such conditions. While direct studies on this compound are not extensively documented, research on structurally related compounds containing a 4-chlorophenyl moiety has demonstrated notable urease inhibitory activity. For instance, compounds like 1-(4-chlorophenyl)-3-palmitoylthiourea have been identified as potent inhibitors of jack bean urease. nih.gov The presence of the 4-chlorophenyl group appears to contribute to the binding affinity of these molecules to the enzyme. nih.gov
Further research into a series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives also highlights the importance of the 4-chlorophenylsulfonyl moiety in potential urease inhibition. scielo.br These findings suggest that the 4-chlorophenyl group in this compound could serve as a critical pharmacophore for urease inhibition.
Table 1: Urease Inhibition by Analogues Containing a 4-Chlorophenyl Moiety
| Compound Name | Source Organism of Urease | Inhibition Data |
|---|---|---|
| 1-(4-chlorophenyl)-3-palmitoylthiourea | Jack Bean | Potent inhibitor nih.gov |
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Mechanisms
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, making it a key target for anti-inflammatory drugs. Several selective COX-2 inhibitors feature a 4-substituted phenyl ring, suggesting that the 4-chlorophenyl group in this compound could confer COX-2 inhibitory activity. For example, SC-236, which contains a 4-chlorophenyl group, is a highly selective COX-2 inhibitor. nih.gov The anti-inflammatory effect of such compounds is attributed to their ability to suppress the activation of nuclear factor-kappaB and the phosphorylation of various mitogen-activated protein kinases. nih.gov
The design of novel quinazolinones conjugated with moieties like ibuprofen (B1674241) has also led to the identification of selective COX-2 inhibitors, with some derivatives containing a 4-chlorophenyl group showing promising activity. nih.gov These studies underscore the potential of the 4-chlorophenyl scaffold in the development of new COX-2 inhibitors.
Table 2: COX-2 Inhibition by Analogues Containing a 4-Chlorophenyl Moiety
| Compound Name | Key Findings |
|---|---|
| SC-236 (4-[5-(4-chlorophenyl)-3-(trifluoromethyl)-1-pyrazol-1-yl] benzenesulfonamide) | Highly selective COX-2 inhibitor nih.gov |
Evaluation Against Other Relevant Enzyme Targets
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Research on novel benzoic acid derivatives has revealed their potential as multitarget inhibitors of both AChE and carbonic anhydrases. nih.govresearchgate.net While direct data on this compound is unavailable, the general structure of a substituted benzoic acid ester suggests that it and its analogues could be investigated for AChE inhibitory activity.
Glutathione (B108866) reductase (GR) is a crucial antioxidant enzyme that maintains the intracellular redox balance. nih.gov Its inhibition can induce oxidative stress in cancer cells, making it a target for anticancer drug development. nih.gov Studies on various compounds, including phenoxyacid herbicides like 2,4-dichlorophenoxyacetate, have demonstrated their ability to inhibit human glutathione S-transferases, a related family of enzymes. nih.gov Naphthoquinones have also been identified as inhibitors of glutathione reductase. nih.govresearchgate.net The potential of this compound to interact with GR would likely depend on its ability to induce oxidative stress or interact with the enzyme's active site.
Receptor Modulation and Binding Affinity Studies
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of their biological activity.
Serotonin (B10506) Receptor (5-HT4) Agonism and Antagonism
The serotonin 4 receptor (5-HT4) is a G protein-coupled receptor involved in various physiological processes in both the central and peripheral nervous systems. wikipedia.org It is a target for drugs treating gastrointestinal motility disorders. nih.gov Research has shown that certain benzoate (B1203000) derivatives, specifically esters of 4-amino-5-chloro-2-methoxybenzoic acid, can act as potent agonists and antagonists at the 5-HT4 receptor. nih.gov The ester functionality and substitutions on the benzoate ring are crucial for this activity. nih.gov This suggests that this compound, as a benzoate ester, and its analogues could potentially modulate 5-HT4 receptor activity.
Table 3: 5-HT4 Receptor Activity of Benzoate Analogues
| Compound Class | Pharmacological Profile |
|---|
Exploration of Other Receptor Binding Interactions (e.g., NMDAR)
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. cshl.edu Overactivation of NMDA receptors is implicated in various neurological disorders, making them a target for antagonist drugs. cshl.edunih.gov While there is no direct evidence linking this compound to NMDA receptor binding, the broad chemical space of NMDA receptor modulators includes compounds with diverse structures. nih.gov Future investigations could explore whether this class of benzoate esters exhibits any affinity for the NMDA receptor complex.
Antimicrobial Activity Studies
The antimicrobial potential of this compound and its structural analogues has been a subject of scientific inquiry, with researchers exploring their efficacy against a range of pathogenic microorganisms. These investigations are crucial in the search for new therapeutic agents to combat the growing challenge of antimicrobial resistance.
In Vitro Antibacterial Efficacy Against Gram-Positive Strains (e.g., Staphylococcus aureus)
Analogues of this compound have demonstrated notable activity against Gram-positive bacteria. For instance, a series of N-acyl-α-amino acids and related compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety were synthesized and evaluated for their antimicrobial properties. Among these, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one derivative showed moderate antibacterial activity against Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a reported Minimum Inhibitory Concentration (MIC) value of 125 µg/mL for the latter compound against both strains. This suggests that the presence of the 4-chlorophenyl group within a larger molecular scaffold can contribute to antibacterial efficacy. Another class of related compounds, thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid, also exhibited activity against S. aureus. The new antibiotic, clovibactin, has shown high efficacy against S. aureus, including resistant strains.
In Vitro Antibacterial Efficacy Against Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The efficacy of this compound analogues extends to Gram-negative bacteria, which are notoriously more difficult to treat due to their complex cell wall structure. Studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid revealed that certain derivatives, such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, possess a broad spectrum of activity that includes enterobacterial strains like Escherichia coli and the opportunistic pathogen Pseudomonas aeruginosa. The MIC values for these compounds varied, indicating that specific substitutions on the phenyl ring play a crucial role in their antibacterial potency. The challenge of treating P. aeruginosa infections is significant due to its intrinsic and acquired resistance mechanisms.
In Vitro Antifungal Efficacy Against Fungal Strains (e.g., Candida spp., Fusarium oxysporum)
In addition to antibacterial properties, analogues of this compound have been investigated for their antifungal potential. A novel 1,3-oxazole derivative containing a phenyl group at the 5-position, derived from a valine structure with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, displayed activity against Candida albicans. Similarly, certain thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid were found to be active against Candida species. The search for effective antifungal agents is critical, as highlighted by studies on the susceptibility of Candida isolates to various drugs. For instance, some C. albicans isolates have shown resistance to commonly used antifungal agents like fluconazole (B54011) and itraconazole. Furthermore, the agricultural pathogen Fusarium oxysporum has been the target of antifungal research, with studies showing that fungicides like epoxiconazole (B1671545) and difenoconazole (B1670550) can effectively inhibit its mycelial growth.
Determination of Minimum Inhibitory Concentration (MIC) Values
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible growth of a microorganism. For analogues of this compound, MIC values have been determined to quantify their activity. For example, a 1,3-oxazol-5(4H)-one derivative exhibited an MIC of 125 µg/mL against S. aureus and B. subtilis. Thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid showed a wide range of MIC values, from 32 to 1024 µg/mL, against various bacterial and fungal strains, demonstrating that structural modifications significantly impact their antimicrobial efficacy. The determination of MIC is a standard practice in antimicrobial susceptibility testing for a wide array of pathogens, including P. aeruginosa and E. coli.
Interactive Data Table: Antimicrobial Activity of Selected 4-Chlorophenyl Analogues
| Compound/Analogue Class | Target Microorganism | Activity/MIC Value | Reference |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | Moderate Activity | |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | MIC: 125 µg/mL | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | Broad Spectrum Activity | |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Pseudomonas aeruginosa | Broad Spectrum Activity | |
| 5-phenyl-1,3-oxazole derivative with 4-[(4-chlorophenyl)sulfonyl]phenyl moiety | Candida albicans | Active | |
| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Candida spp. | Active |
Anticancer Activity Studies
The potential of this compound analogues as anticancer agents has also been an area of active research. The focus has been on their ability to inhibit the growth of cancer cells and induce cell death, which are key characteristics of effective chemotherapeutic agents.
In Vitro Cytotoxicity and Antiproliferative Effects on Select Cancer Cell Lines
Analogues featuring the 4-chlorophenyl moiety have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines. A notable example is 2-(4-chlorophenyl)-13α-estrone sulfamate (B1201201) (13AES3), which exhibited substantial antiproliferative activity against the HPV16-positive SiHa cervical carcinoma cell line. This compound was found to induce apoptosis, as evidenced by a more than three-fold increase in caspase-3 activity at a concentration of 4 µM. Furthermore, it caused alterations in cell morphology and membrane integrity, and disturbed the cell cycle. The antiproliferative properties of such compounds are often evaluated using assays like the MTT assay on a panel of cancer cell lines. For instance, another study on benzopyran-4-one-isoxazole hybrids showed significant antiproliferative activities against several cancer cell lines, with IC50 values in the low micromolar range. The search for novel anticancer agents is a continuous effort, with studies exploring the cytotoxic effects of various natural and synthetic compounds on cell lines such as HeLa, MCF-7, and HCT-116.
Interactive Data Table: Anticancer Activity of a Selected 4-Chlorophenyl Analogue
| Compound/Analogue | Cancer Cell Line | Effect | Concentration | Reference |
| 2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3) | SiHa (Cervical Carcinoma) | Substantial Antiproliferative Activity | Not specified | |
| 2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3) | SiHa (Cervical Carcinoma) | >3-fold increase in caspase-3 activity | 4 µM |
Modulation of Key Cellular Pathways (e.g., NF-κB activation)
There is no available research that has investigated the modulatory effects of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB is a critical component in the inflammatory response and cellular survival, and its modulation by chemical compounds is a significant area of interest in drug discovery. nih.govnih.gov However, studies specifically linking this compound to NF-κB activation or inhibition are absent from the current scientific literature.
Interactions with Kinase Targets (e.g., VEGFR-2, Aurora A, CDK2)
Similarly, there is a lack of data on the interaction of this compound with key kinase targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). These kinases are crucial regulators of cellular processes like angiogenesis, mitosis, and cell cycle progression, making them important targets in cancer therapy. nih.govnih.gov Without experimental evidence, it is not possible to determine if this compound exhibits any inhibitory or interactive properties with these or any other kinases.
Anti-inflammatory Activity Assessment
In Vitro Models of Inflammation and Inflammatory Mediator Modulation
No studies have been published that assess the anti-inflammatory potential of this compound using in vitro models of inflammation. Such models are essential for evaluating a compound's ability to modulate the production of inflammatory mediators like cytokines and prostaglandins. nih.gov The scientific record contains no information on whether this compound can mitigate inflammatory responses in a laboratory setting.
Antioxidant Activity Evaluation
Radical Scavenging Assays and Oxidative Stress Mitigation
There is no evidence from radical scavenging assays or other in vitro methods to suggest that this compound possesses antioxidant properties. Commonly used assays to determine antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govmdpi.commdpi.commendeley.com However, no such evaluations have been reported for this compound.
Other Preclinical In Vitro Biological Activities
A thorough literature search did not reveal any other preclinical in vitro biological activities associated with this compound. Studies on its cytotoxicity, metabolic stability, or effects on other cellular targets have not been published. nih.govnih.gov
Due to the absence of research data, a data table for the in vitro biological activities of this compound cannot be generated.
Antimalarial Activity (e.g., β-hematin inhibition)
There is currently no publicly available scientific literature detailing the in vitro antimalarial activity of this compound. Consequently, no data on its potential to inhibit β-hematin formation or its efficacy against any Plasmodium species can be provided. The mechanism of action for many antimalarial drugs involves the inhibition of hemozoin formation, a detoxification process for the parasite. nih.gov Assays such as the β-hematin inhibition assay are crucial in the early stages of drug discovery to identify compounds with potential antimalarial properties. nih.gov However, no such studies have been reported for this compound.
Antiviral Properties and Inhibition Mechanisms
Similarly, a comprehensive review of available scientific research revealed no studies investigating the in vitro antiviral properties of this compound. The mechanisms by which antiviral drugs exert their effects are diverse and can include the inhibition of viral entry into host cells, interference with viral genome replication, or blocking the release of new viral particles. Without experimental data, it is not possible to determine if this compound possesses any antiviral activity or to describe its potential mechanism of inhibition.
Structure Activity Relationship Sar and Mechanistic Insights for 4 Chlorophenyl 2 Ethoxybenzoate
Elucidation of Pharmacophoric Features Critical for Biological Action
A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For benzoate (B1203000) derivatives, the core pharmacophore generally consists of an aromatic ring, a carbonyl group, and an ester linkage, which can participate in various non-covalent interactions with biological targets.
The key pharmacophoric features of benzoate derivatives often include:
Aromatic Rings: The two phenyl rings in 4-Chlorophenyl 2-ethoxybenzoate can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket.
Hydrogen Bond Acceptors: The carbonyl oxygen and the ether oxygen of the ethoxy group can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donor residues in a biological target.
Pharmacophore modeling studies on related benzothiazole (B30560) derivatives have identified a six-point pharmacophore with features such as one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as being important for activity. researchgate.net Similarly, models for other enzyme inhibitors have highlighted the necessity of specific arrangements of hydrogen bond donors and acceptors, and aromatic rings. researchgate.net For instance, in the context of GABAA receptor ligands, a successful pharmacophore model has been instrumental in guiding the synthesis of subtype-selective compounds. scispace.com Such models, often developed using computational tools, are invaluable for designing new molecules with desired biological activities. nih.govnih.govyoutube.com
Impact of Specific Substituent Modifications on Biological Potency and Selectivity
The biological activity of a lead compound can be fine-tuned by modifying its substituents. For this compound, the chlorine atom on one phenyl ring and the ethoxy group on the other are key points for modification.
The 4-Chloro Substituent: The presence of a halogen, such as chlorine, at the para-position of the phenyl ring can significantly influence the electronic properties and lipophilicity of the molecule. This can, in turn, affect its binding affinity and metabolic stability. In a series of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) derivatives, the 4-chloro substitution was found to be a key feature for their anti-HBV activity. nih.gov Similarly, in studies of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) derivatives, this moiety was integral to their antibacterial properties. researchgate.net
The 2-Ethoxy Substituent: The ethoxy group at the ortho-position of the other phenyl ring can impact the molecule's conformation due to steric hindrance and can also participate in hydrogen bonding. The position and nature of the alkoxy group can be critical for activity. For instance, in studies on p-hydroxybenzoic acid derivatives, the presence of an o-hydroxyl or o-methoxy group was shown to affect their antioxidant activity. nih.gov The length and branching of the alkyl chain in the alkoxy group can also modulate potency and selectivity.
The following table summarizes the impact of substituent modifications on the biological activity of related benzoate derivatives based on findings from various studies.
| Compound Class | Substituent Modification | Impact on Biological Activity | Reference |
| 2-(Phenylcarbamoyl)phenyl Benzoates | Variation of 4-substituent on benzoate | Modulated antimicrobial activity | nih.gov |
| 4-(4-(aminocarbonyl)benzoyl)benzoic Acids | Alkyl vs. Phenyl on aminocarbonyl | Phenyl substitution showed higher inhibition of human 5 alpha-reductase type 2 | nih.gov |
| 2-Phenoxybenzamides | Substitution on anilino and diaryl ether moieties | Strong dependence of antiplasmodial activity and cytotoxicity on substitution pattern | mdpi.com |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | Modifications on the benzenesulfonamide (B165840) scaffold | Led to potent and selective 12-lipoxygenase inhibitors | nih.gov |
These examples from related compound classes underscore the importance of systematic substituent modifications in optimizing the biological profile of a lead compound like this compound.
Mechanistic Understanding of Molecular Interactions with Identified Biological Targets
The biological effect of a small molecule is a direct consequence of its interaction with a specific biological target, typically a protein or enzyme. Molecular docking and other computational techniques are powerful tools for visualizing and understanding these interactions at an atomic level.
For benzoate derivatives, the ester linkage and the aromatic rings are primary sites of interaction. Docking studies on various benzoate-containing compounds have revealed key interactions:
Hydrogen Bonding: The carbonyl oxygen is a common hydrogen bond acceptor. For example, in the active site of enzymes, this oxygen can interact with backbone amide protons or with the side chains of amino acids like asparagine or glutamine.
Hydrophobic Interactions: The phenyl rings and the ethoxy group can fit into hydrophobic pockets lined by nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute to binding affinity and selectivity.
In a study of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations showed that the compounds engaged in hydrogen bonding, electrostatic, and hydrophobic interactions within the active sites of α-glucosidase and α-amylase. nih.gov Similarly, for synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, docking studies elucidated various interactions with amino acids. scielo.br
The following table provides examples of key molecular interactions observed in studies of related compounds.
| Compound/Class | Biological Target | Key Molecular Interactions | Reference |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase and α-amylase | Hydrogen bonding, electrostatic and hydrophobic interactions | nih.gov |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives | Not specified | Interactions with various amino acids | scielo.br |
| 2-Phenoxybenzamides | P. falciparum targets | Dependent on substitution pattern | mdpi.com |
A detailed mechanistic understanding of these interactions is fundamental for the rational design of second-generation compounds with improved efficacy and reduced off-target effects.
Correlation between In Silico Predictions and In Vitro Experimental Outcomes
The synergy between computational (in silico) and experimental (in vitro) studies is a cornerstone of modern drug discovery. In silico methods, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship), can predict the biological activity of compounds, which can then be validated through in vitro assays.
A strong correlation between in silico predictions and in vitro results provides confidence in the predictive power of the computational models. For instance, a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives reported moderate antimicrobial activity for one compound, which was predicted by in silico studies. mdpi.com In another example, the anti-pancreatic lipase (B570770) activity of several phenyl benzoate compounds was evaluated, with some showing weak to moderate inhibition, providing valuable data for refining future in silico models. bjmu.edu.cn
However, discrepancies can also arise, highlighting the limitations of current computational models and the complexity of biological systems. For example, a compound might show high predicted binding affinity but poor in vitro activity due to factors not accounted for in the model, such as poor solubility or cell permeability.
The table below presents findings from studies that have correlated in silico and in vitro data for related compounds.
| Compound Class | In Silico Method | In Vitro Assay | Correlation/Outcome | Reference |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Not specified | Antimicrobial activity | Moderate correlation observed | mdpi.com |
| Phenyl benzoate compounds | Computational chemistry for antioxidant mechanism | DPPH radical scavenging, anti-tyrosinase, anti-pancreatic lipase | Compound 4c showed strong antioxidant activity, correlating with computational predictions | bjmu.edu.cn |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Molecular docking, ADMET prediction | α-glucosidase and α-amylase inhibition | SAR studies were corroborated by molecular modeling | nih.gov |
The iterative process of in silico prediction, in vitro testing, and model refinement is essential for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Navigating the Frontier of Drug Discovery: Future Research and Translational Potential of this compound
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel therapeutic agents with enhanced efficacy and specificity. Within this dynamic field, the exploration of unique chemical scaffolds serves as a cornerstone for innovation. One such molecule, this compound, represents a potential starting point for the development of new drugs. While extensive research on this specific compound is not publicly available, we can extrapolate future research directions based on established principles of medicinal chemistry and drug discovery, focusing on the key areas of rational design, mechanistic understanding, polypharmacology, and target identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
